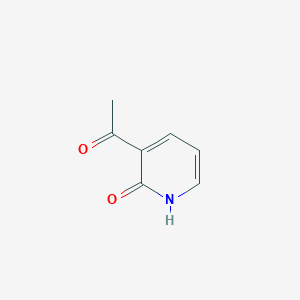

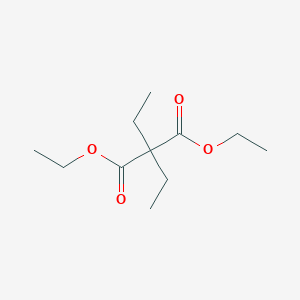

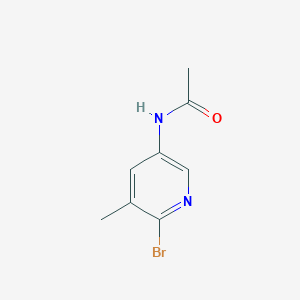

![molecular formula C13H17Cl2NO3 B057971 [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 939757-30-9](/img/structure/B57971.png)

[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Urease Inhibition

The compound has been found to have significant inhibitory activity against the Jack bean urease . Urease is a binuclear nickel-dependent hydrolase enzyme that catalyzes the conversion of urea into ammonia and carbamate in microorganisms and various plant species .

Antioxidant Activity

The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cytotoxicity

The compound was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL . Cytotoxicity is the quality of being toxic to cells. Examples of toxic agents are an immune cell or some types of venom, e.g. from the puff adder.

DNA Protection

DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration . This suggests that the compound could potentially be used in therapies aimed at protecting DNA from damage.

DNA Binding

The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . The linear rise in DNA viscosity in the presence of the compound’s concentrations further verified the intercalation binding mode . This could have implications in the field of gene therapy and genetic engineering.

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of carbamic acid and is used as a biochemical reagent . It is often used in the synthesis of other compounds, suggesting that its targets may vary depending on the specific context of its use.

Mode of Action

As a carbamate derivative, it may interact with its targets through the formation of carbamate bonds . These bonds are formed through a reaction between a hydroxyl group (from the target molecule) and the carbamate group of the compound. This can result in changes to the target molecule’s structure and function.

Biochemical Pathways

Given its use as a biochemical reagent and in the synthesis of other compounds, it is likely involved in various biochemical pathways depending on its specific application .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific context of its use.

Result of Action

Given its use as a biochemical reagent and in the synthesis of other compounds, its effects would likely depend on the specific context of its use .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRFWMEDWHTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585658 |

Source

|

| Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)carbamic Acid tert-Butyl Ester | |

CAS RN |

939757-30-9 |

Source

|

| Record name | tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

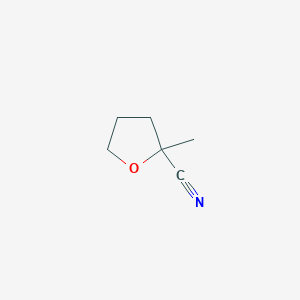

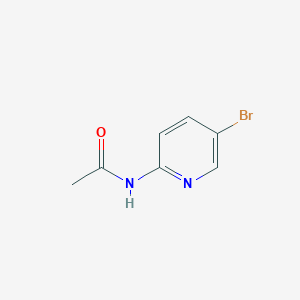

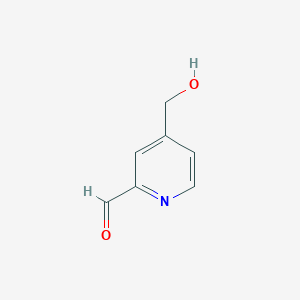

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)